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Compound of Interest

Compound Name: 2-(Difluoromethyl)isonicotinonitrile
CAS No.: 1211528-71-0
Cat. No.: B1405721

Get Quote

. J

Compound ldentity:

¢ |[UPAC Name: 2-(Difluoromethyl)pyridine-4-carbonitrile[1]

CAS Number: 1211528-71-0[1][2][3][4]

Molecular Formula:

Molecular Weight: 154.12 g/mol

Key Functional Groups: Pyridine Ring, Nitrile (C-4), Difluoromethyl (C-2)[5]

Molecular Architecture & Spin System

Understanding the spin system is prerequisite to interpreting the NMR data. The molecule
possesses a

(approximate) symmetry plane if the

group rotates, but effectively acts as an asymmetric pyridine derivative.
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Graphviz: Structural Connectivity & Spin Coupling

The following diagram illustrates the scalar couplings (

) that define the NMR spectrum.
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Caption: Structural connectivity highlights the critical scalar couplings: the geminal C-F coupling
at C2 and the characteristic H-F coupling within the difluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the difluoromethyl group (

) introduces strong heteronuclear coupling, making

and

spectra highly diagnostic.

A. Proton NMR ( NMR)

Solvent:

or

Reference: TMS (0.00 ppm)
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Chemical Shift Coupling

Proton
( Multiplicity CEMEEGE | Interpretation

Assignment
» Ppm) , Hz)

Diagnostic Peak.
The geminal
_ fluorine atoms
6.60 — 6.90 Triplet (t) o
split this proton
into a wide

triplet.

Deshielded by
H-6 8.80 - 8.95 Doublet (d) adjacent

Nitrogen.

Located between

Singlet (s) or fine and CN;

H-3 7.90-8.10 o Long range experiences

steric/electronic

deshielding.

Ortho coupling to
Doublet of H6; possible
H-5 7.60-7.80 )
Doublets (dd) meta coupling to

H3.

Expert Insight: The most common error in analyzing this spectrum is mistaking the

triplet for a solvent impurity or exchangeable proton. Confirm by checking the coupling
constant; a

-value of ~55 Hz is definitive for a geminal
group.
B. Carbon-13 NMR ( NMR)

Key Feature: Carbon atoms bonded to fluorine will appear as multiplets due to C-F coupling.
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Carbon Chemical Shift ( o Coupling (
Assi " Multiplicity
ssignmen
9 , Ppm) , Hz)
CN (Nitrile) 116.0-118.0 Singlet (s)
C-2 (Ring) 152.0 - 155.0 Triplet (t)
C-6 150.0 — 152.0 Singlet (s)
C-4 (Ipso to CN) 120.0-122.0 Singlet (s)
) Possible weak
C-3/C-5 123.0-128.0 Singlet/Doublet

coupling

C. Fluorine-19 NMR ( NMR)

Reference:
(0.00 ppm) or internal standard.
e Shift:
-114.0 to -118.0 ppm.
o Pattern: Doublet (d).
e Coupling:
Hz.

e Note: This signal confirms the presence of the difluoro motif. If the spectrum shows a singlet,
the proton has likely been exchanged (rare in

) or the structure is incorrect (e.qg., trifluoromethyl).

Infrared (IR) Spectroscopy

IR provides rapid confirmation of the nitrile handle and the fluorinated motif.
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Wavenumber (

Functional Group , Intensity Mode

)
Nitrile ( ) Stretching

2230 — 2250 Medium/Strong ) i
) (Diagnostic)

) ) Ring skeletal
Aromatic C=C/C=N 1580 — 1600 Medium o
vibrations

Stretch 1050 — 1200 Strong Broad/Multiple bands
Aromatic C-H 3050 — 3100 Weak Stretching

Mass Spectrometry (MS)

lonization Mode: Electron Impact (El, 70 eV) or ESI (Positive mode).

Fragmentation Pathway (El)

The molecular ion is typically stable due to the aromatic ring, but characteristic losses occur.

Molecular lon [M]+

m/z 154

- He (Benzylic-like) - CF2He (51 Da) “\- HCN (Ring collapse)

[M - H]+ [M - CF2H]+
m/z 153 m/z 103

[M - HCN]+
m/z 127

Click to download full resolution via product page

Caption: Primary fragmentation pathways for 2-(Difluoromethyl)isonicotinonitrile under
Electron Impact (EI) ionization.
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e Molecular lon (

): m/z 154 (Base peak or high intensity).

o Isotope Pattern: M+1 (m/z 155) approx 8-9% of M+ (due to 7 carbons).
o Key Fragment: m/z 103/104 (Loss of
group), leaving the cyanopyridine core.

Experimental Protocols for Validation
Protocol A: NMR Sample Preparation

e Mass: Weigh 5-10 mg of the solid compound.
e Solvent: Dissolve in 0.6 mL of

(Chloroform-d).

o Note: Ensure solvent is acid-free. Traces of acid can catalyze proton exchange,
broadening the

triplet.
e Tube: Transfer to a clean 5mm NMR tube.
e Acquisition:
o Run

with a spectral width of -2 to 14 ppm.[6]
o Set relaxation delay (
) to

seconds to allow relaxation of the isolated H-3 proton.

Protocol B: Quality Control Criteria
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To validate the purity of 2-(Difluoromethyl)isonicotinonitrile, ensure:

» No Singlet at ~10.0 ppm: Indicates contamination with 2-formylisonicotinonitrile (aldehyde
precursor).

» No Broad Singlet at ~5.0-6.0 ppm: Indicates hydrolysis to the amide or presence of water.
 Integration Ratio: The
triplet (1H) must integrate 1:1 with the aromatic protons.
References
o Compound Verification: CAS Registry No. 1211528-71-0.[1][4] Chemical Abstracts Service.

o Spectral Analogues (Fluorinated Pyridines): Dolbier, W. R. (2009). Guide to Fluorine NMR for
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coupling ranges).

o Pyridine Characterization: Pretsch, E., Bihlmann, P., & Badertscher, M. (2009). Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1405721/docs#technical-guide-spectroscopic-
profiling-of-2-difluoromethyl-isonicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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